Tert-butyl N-(5-azidopentyl)carbamate
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Overview
Description
Tert-butyl N-(5-azidopentyl)carbamate: is an organic compound with the molecular formula C10H20N4O2 and a molecular weight of 228.29 g/mol. It is commonly used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. This compound is known for its role as a protecting group for amines, which is essential in the synthesis of peptides and other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of Tert-butyl N-(5-azidopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-azidopentylamine. The reaction is carried out under mild conditions, often using a base such as diisopropylethylamine (DIPEA) to facilitate the formation of the carbamate bond . The reaction can be summarized as follows:
Reactants: Tert-butyl carbamate and 5-azidopentylamine.
Conditions: Mild base (e.g., DIPEA), room temperature.
Product: this compound.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistent quality and yield. The process typically includes the following steps:
Preparation of Reactants: Sourcing and purification of tert-butyl carbamate and 5-azidopentylamine.
Reaction Setup: Mixing the reactants in a suitable solvent, such as dichloromethane, under controlled conditions.
Reaction Monitoring: Using techniques such as thin-layer chromatography (TLC) to monitor the progress of the reaction.
Product Isolation: Purification of the product using column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Tert-butyl N-(5-azidopentyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN3), solvents like dimethylformamide (DMF).
Reduction Reactions: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Deprotection Reactions: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Major Products Formed:
Substitution Products: Various substituted carbamates.
Reduction Products: Primary amines.
Deprotection Products: Free amines.
Scientific Research Applications
Chemistry:
Tert-butyl N-(5-azidopentyl)carbamate is widely used as a protecting group for amines in organic synthesis. It allows for the selective protection and deprotection of amine groups, facilitating the synthesis of complex molecules such as peptides and pharmaceuticals .
Biology:
In biological research, this compound is used in the synthesis of peptide-based probes and inhibitors. It enables the study of protein-protein interactions and enzyme activities by providing a means to introduce azide groups into peptides and proteins .
Medicine:
This compound is used in the development of prodrugs, where the carbamate group can be cleaved in vivo to release the active drug. This approach enhances the stability and bioavailability of therapeutic agents .
Industry:
In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its role as a protecting group makes it valuable in the synthesis of polymers and other high-value products .
Mechanism of Action
The mechanism of action of Tert-butyl N-(5-azidopentyl)carbamate primarily involves its role as a protecting group for amines. The tert-butyl carbamate group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. This property is exploited in various synthetic applications to protect amine groups during multi-step synthesis .
Molecular Targets and Pathways:
The azide group in this compound can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used in bioconjugation and the synthesis of complex molecules .
Comparison with Similar Compounds
- Tert-butyl N-(2-azidoethyl)carbamate
- Tert-butyl N-(3-azidopropyl)carbamate
- Tert-butyl N-(4-azidobutyl)carbamate
Comparison:
Tert-butyl N-(5-azidopentyl)carbamate is unique due to the length of its azidoalkyl chain, which provides additional flexibility and spatial separation compared to shorter-chain analogs. This can be advantageous in certain synthetic applications where steric hindrance or spatial arrangement is critical .
Properties
IUPAC Name |
tert-butyl N-(5-azidopentyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2/c1-10(2,3)16-9(15)12-7-5-4-6-8-13-14-11/h4-8H2,1-3H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXCACHANHJEQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471754 |
Source
|
Record name | tert-Butyl (5-azidopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129392-86-5 |
Source
|
Record name | tert-Butyl (5-azidopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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